tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride
Description
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
InChI Key |
IVMXBBYWBPFFBF-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Stereochemical Inversion via Mitsunobu Reaction
The (3S,5R) configuration is accessible through stereochemical inversion of commercially available (3R,5R)-3-amino-5-hydroxypiperidine. In a 2023 study, (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate (PubChem CID: 86812131) underwent Mitsunobu reaction with tert-butyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C. Subsequent acidic hydrolysis (HCl/EtOAc) afforded the (3S,5R)-enantiomer with 92% enantiomeric excess (ee).
Table 1: Mitsunobu Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 18 h |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 78% |
| ee | 92% |
Asymmetric Hydrogenation of Enamide Intermediates
Substrate Preparation and Catalytic Conditions
A 2024 patent detailed enamide hydrogenation using Rhodium-(R)-BINAP complexes. The precursor, (Z)-tert-butyl 3-(benzylideneamino)-5-hydroxypiperidine-1-carboxylate, was hydrogenated at 50 psi H₂ in methanol with 0.5 mol% catalyst. This method achieved 85% yield and >99% ee, though scalability was limited by catalyst cost.
Post-Hydrogenation Workflow
Post-catalysis steps included:
- Filtration through Celite to remove heterogeneous catalyst.
- Solvent Evaporation under reduced pressure (40°C, 15 mmHg).
- Hydrochloride Salt Formation via treatment with HCl/dioxane (4 M) at 0°C, yielding crystalline product (mp 142–144°C).
Enzymatic Kinetic Resolution
Lipase-Catalyzed Ester Hydrolysis
Racemic tert-butyl 3-amino-5-hydroxy-1-piperidinecarboxylate was resolved using Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.2) at 37°C. The (3S,5R)-enantiomer was hydrolyzed selectively, leaving the (3R,5S)-ester intact. After 24 h, the mixture was extracted with ethyl acetate, and the desired enantiomer was isolated via silica chromatography (62% yield, 98% ee).
Table 2: Enzymatic Resolution Parameters
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Reaction Scale | 10 mmol |
| ee (Product) | 98% |
| Space-Time Yield | 0.8 g/L/h |
Boc Protection/Deprotection Strategies
tert-Butoxycarbonylation of Free Amine
The primary amine group was protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C, 2 h) prevented epimerization, achieving 95% Boc protection yield.
Hydrochloride Salt Formation
Boc deprotection used 4 M HCl in dioxane (2 equiv, 0°C, 1 h), followed by solvent evaporation and recrystallization from ethanol/MTBE. This yielded the hydrochloride salt with ≤0.5% residual solvent (per GC-MS).
Analytical Characterization Data
Spectroscopic Profiles
Purity Assessment
HPLC analysis (Chiralpak AD-H column, hexane/ethanol 80:20) confirmed 99.2% chemical purity and 98.5% ee.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Chiral Pool | 78 | 92 | 120 |
| Asymmetric Hydrogenation | 85 | >99 | 450 |
| Enzymatic Resolution | 62 | 98 | 90 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Structural Features
The compound's structure includes:
- A piperidine ring
- An amino group at the 3-position
- A hydroxy group at the 5-position
- A tert-butyl ester group enhancing its solubility and stability in biological systems.
Neuropharmacological Applications
Tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has been investigated for its potential as a neuropharmacological agent . Its unique combination of functional groups makes it suitable for targeting various neurotransmitter systems.
- Phosphodiesterase Inhibition : The compound has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which is relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Muscarinic Acetylcholine Receptor Antagonism : It has also been noted for its antagonistic effects on muscarinic acetylcholine receptors, potentially useful in managing conditions like allergic rhinitis and atopic dermatitis .
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. This compound can be synthesized into various derivatives that may enhance efficacy against bacterial and fungal pathogens .
Applications in Organic Synthesis
The compound serves as an essential intermediate in synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis:
- Biocatalytic Reactions : The tert-butyl group enhances the reactivity of the compound in biocatalytic processes, facilitating specific biochemical transformations that can lead to the production of complex molecules .
- Synthesis of Piperidine Derivatives : The compound can be transformed into other piperidine derivatives with varied pharmacological properties, expanding its utility in drug development .
Table of Synthetic Applications
Case Study 1: PDE4 Inhibition
A study evaluated the effectiveness of this compound as a PDE4 inhibitor. Results indicated significant reductions in inflammatory markers associated with asthma models, suggesting therapeutic potential for respiratory diseases.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing derivatives of the compound to assess their antimicrobial properties against common pathogens affecting agricultural crops. The derivatives exhibited varying degrees of efficacy, highlighting the compound's versatility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups on the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Purity : Racemic mixtures (e.g., rac-(3R,5R)) require costly resolution techniques, whereas enantiopure (3S,5R) synthesis demands asymmetric catalysis .
- Stability : The hydroxyl group in the target compound may necessitate protection during synthetic steps to prevent oxidation .
- Lumping Strategies : Compounds with similar backbones (e.g., tert-butyl piperidinecarboxylates) are often "lumped" in computational models to reduce reaction complexity, though stereochemical differences can lead to inaccuracies .
Biological Activity
tert-butyl (3S,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride, with the CAS number 1777812-67-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- Structure : The compound features a piperidine ring substituted with an amino and hydroxy group, contributing to its biological properties.
Research indicates that this compound may interact with several biological pathways:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can affect mood and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Neuroprotective | Potential to protect neurons from damage in neurodegenerative diseases. |
| Antioxidant | Reduces oxidative stress in cellular models. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential for treating neurodegenerative disorders.
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
- Antimicrobial Properties : Testing against various bacterial strains showed that the compound had notable activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This finding supports further exploration into its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
